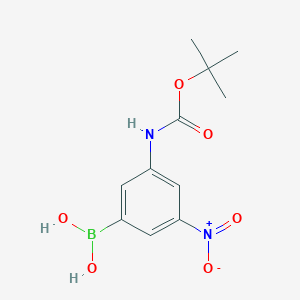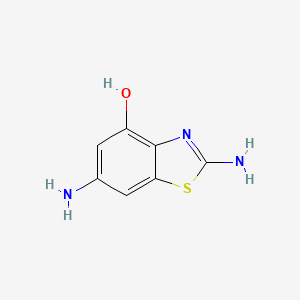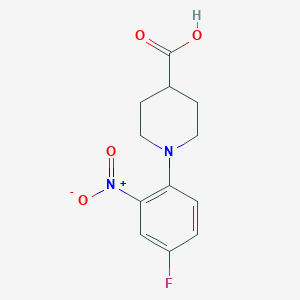
(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re interested in is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected amino group . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms, one of which is part of a hydroxyl group. They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a boronic acid group attached to an aromatic ring, which is further substituted with a Boc-protected amino group .Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki-Miyaura cross-coupling reactions . They can also form boronate esters with diols, which is a reaction commonly used in the detection of sugars .Physical And Chemical Properties Analysis
Similar compounds are usually solid at room temperature and have a melting point around 168 °C . They are soluble in polar solvents like methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Molecules
3-Boc-Amino-5-nitrophenylboronic acid is utilized in the synthesis of molecules with biological activity. This includes the creation of inhibitors that can prevent angiogenesis, which is the formation of new blood vessels, potentially useful in treating diseases like cancer where such processes play a role .
Catalytic Reactions
This compound is also involved in catalytic reactions, particularly in the protodeboronation of pinacol boronic esters. This process is crucial for the formation of complex organic structures such as indolizidines, which have potential applications in medicinal chemistry .
Drug Design and Delivery
Phenylboronic acids and their esters, including 3-Boc-Amino-5-nitrophenylboronic acid, are considered for designing new drugs and drug delivery devices. They are particularly valued as boron-carriers suitable for neutron capture therapy .
Hydrolysis Studies
The susceptibility to hydrolysis of phenylboronic pinacol esters is an area of study where this compound is relevant. The kinetics of hydrolysis can be influenced by substituents in the aromatic ring and is accelerated at physiological pH, which is important for understanding its behavior in biological systems .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Boronic acids and their derivatives have found numerous applications in medicinal chemistry, materials science, and chemical biology . Their unique reactivity and ability to interact with biological molecules make them promising candidates for the development of new therapeutics and diagnostic tools.
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZIEFAMNBMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)





